molecular formula C7H7BrClNO B8016346 3-Bromo-6-(chloromethyl)-2-methoxypyridine

3-Bromo-6-(chloromethyl)-2-methoxypyridine

Cat. No.: B8016346
M. Wt: 236.49 g/mol
InChI Key: JYJCSZTZSDKCGN-UHFFFAOYSA-N
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Description

3-Bromo-6-(chloromethyl)-2-methoxypyridine is a pyridine derivative featuring a bromine atom at position 3, a chloromethyl group at position 6, and a methoxy group at position 2. This compound is of significant interest in organic synthesis due to its reactive substituents: the bromine atom serves as a leaving group for cross-coupling reactions, while the chloromethyl group enables nucleophilic substitution or further functionalization . The methoxy group at the ortho position relative to the pyridine nitrogen may influence steric and electronic properties, affecting reactivity patterns .

Properties

IUPAC Name

3-bromo-6-(chloromethyl)-2-methoxypyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrClNO/c1-11-7-6(8)3-2-5(4-9)10-7/h2-3H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYJCSZTZSDKCGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=N1)CCl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-(chloromethyl)-2-methoxypyridine typically involves multi-step organic reactions. One common method includes the bromination of 2-methoxypyridine followed by chloromethylation. The reaction conditions often require the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and formaldehyde or chloromethyl methyl ether for the chloromethylation step. The reactions are usually carried out under controlled temperatures and in the presence of catalysts to ensure high yields and purity.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-6-(chloromethyl)-2-methoxypyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium azide, potassium thiocyanate, or primary amines are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, products like 3-azido-6-(chloromethyl)-2-methoxypyridine or 3-thiocyanato-6-(chloromethyl)-2-methoxypyridine can be formed.

    Oxidation Products: Oxidized derivatives with additional functional groups.

    Reduction Products: Reduced derivatives with altered oxidation states.

Scientific Research Applications

Chemistry: 3-Bromo-6-(chloromethyl)-2-methoxypyridine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique reactivity makes it a valuable building block in organic synthesis.

Biology: In biological research, this compound can be used to study the effects of halogenated pyridines on biological systems. It may serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.

Medicine: The compound’s derivatives have shown promise in medicinal chemistry for the development of new drugs. Its structural features allow for the design of molecules with specific biological activities, such as antimicrobial or anticancer properties.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various applications, including the manufacture of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 3-Bromo-6-(chloromethyl)-2-methoxypyridine and its derivatives depends on the specific application and target. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biological pathways. The presence of halogen atoms can enhance the compound’s binding affinity and selectivity for its targets, contributing to its biological activity.

Comparison with Similar Compounds

Reactivity in Cross-Coupling Reactions

  • This compound : The bromine at C3 facilitates palladium-catalyzed couplings (e.g., Suzuki, Buchwald-Hartwig). The chloromethyl group at C6 can undergo further alkylation or oxidation .
  • 3-Bromo-6-chloro-2-methoxypyridine : Similar coupling reactivity at C3, but the chloro group at C6 is less reactive than CH₂Cl, limiting post-functionalization .

Steric and Electronic Effects

  • Methoxy Positioning : In this compound, the methoxy group at C2 (ortho to N) introduces steric hindrance, as seen in analogous 2-methoxypyridines that fail to react due to unfavorable cyclization pathways .
  • Substituent Electronic Profiles : Chloromethyl (electron-withdrawing) at C6 increases electrophilicity, enhancing reactivity toward nucleophiles compared to chloro or methylthio groups .

Isomer Formation and Reaction Pathways

  • Kinetic vs. Thermodynamic Control : For 3-substituted pyridines (e.g., 3-Bromo analogs), reactions often favor α-series isomers under kinetic control, as evidenced by higher heats of formation for α-products (e.g., 19.94 kcal/mol for α vs. 17.75 kcal/mol for β) .

Biological Activity

3-Bromo-6-(chloromethyl)-2-methoxypyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound this compound features a pyridine ring substituted with bromine and chloromethyl groups, as well as a methoxy group. Its synthesis typically involves the bromination of 2-methoxypyridine followed by chloromethylation. The specific synthetic routes can vary, but often include the use of reagents such as phosphorus oxychloride and various alkylating agents.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of pyridine have been shown to possess antibacterial activity against various Gram-positive bacteria. The structure-activity relationship (SAR) suggests that modifications in the pyridine ring can enhance antibacterial efficacy.

Table 1: Antibacterial Activity of Pyridine Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus0.5 µg/mL
6,8-Dichloro-3-formylchromoneEscherichia coli1 µg/mL
21d (related compound)Streptococcus pneumoniae0.5 µg/mL

Cytotoxicity

In vitro studies have demonstrated that certain derivatives of pyridine can exhibit cytotoxic effects against tumor cell lines. The cytotoxicity often varies with structural modifications, indicating a need for further exploration into their mechanisms and potential therapeutic applications.

The biological activity of this compound may involve several mechanisms:

  • Inhibition of Bacterial Cell Wall Synthesis : Compounds with similar structures have been shown to interfere with the synthesis of bacterial cell walls, leading to cell lysis.
  • DNA Intercalation : Some pyridine derivatives can intercalate into DNA, disrupting replication and transcription processes.
  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, such as urease or other bacterial enzymes.

Case Studies

  • Antibacterial Efficacy : A study evaluated the antibacterial activity of several pyridine derivatives against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the chloromethyl group significantly enhanced activity against resistant strains .
  • Cytotoxicity Against Tumor Cells : In another investigation, the cytotoxic effects of various substituted pyridines were assessed on human tumor cell lines. Results showed that certain derivatives exhibited selective toxicity towards cancer cells while sparing normal cells .

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